5-HT2A Antagonism vs. Buspirone
Tiospirone's primary mechanism of action is potent antagonism of the 5-HT2A receptor, with a reported Ki of 0.06 nM [1]. This contrasts with the prototypical azapirone, buspirone, which acts primarily as a 5-HT1A receptor partial agonist with a Ki of ~20 nM and lacks significant 5-HT2A affinity [2]. This fundamental difference in primary target and potency underscores a distinct mechanism of action within the same chemical class, with tiospirone positioned as an antipsychotic-like agent rather than a pure anxiolytic.
| Evidence Dimension | Binding Affinity (Ki) at 5-HT2A Receptor |
|---|---|
| Target Compound Data | 0.06 nM |
| Comparator Or Baseline | Buspirone: ~20 nM at 5-HT1A (primary target); minimal affinity at 5-HT2A |
| Quantified Difference | Tiospirone is ~330-fold more potent at 5-HT2A than buspirone is at its primary target; buspirone lacks meaningful 5-HT2A binding. |
| Conditions | Radioligand binding assays using cloned human receptors |
Why This Matters
Procurement for 5-HT2A-mediated research requires tiospirone, as buspirone and other anxiolytic azapirones do not provide the same mechanistic action.
- [1] Tiospirone. PubChem Compound Summary for CID 55752. National Library of Medicine. View Source
- [2] Buspirone. PubChem Compound Summary for CID 2477. National Library of Medicine. View Source
